N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a tert-butyl group, a methylphenyl group, and a pyrrolidine ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide can be achieved through a multi-step process. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity . The tert-butyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Prolinol: A pyrrolidine derivative used in medicinal chemistry.
Uniqueness
N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the methylphenyl group contributes to its binding interactions with molecular targets .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)16(20)18-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20) |
InChI Key |
PCNJPZJVKCIZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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